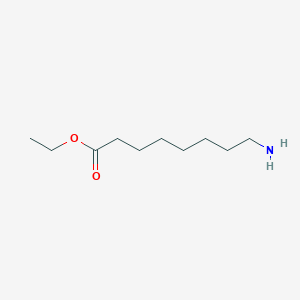

Ethyl 8-aminooctanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 8-aminooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-2-13-10(12)8-6-4-3-5-7-9-11/h2-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOEKHKUVUYSJOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10512164 | |

| Record name | Ethyl 8-aminooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51227-18-0 | |

| Record name | Ethyl 8-aminooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparation Routes for Ethyl 8 Aminooctanoate

Direct Esterification Approaches

Direct esterification represents a straightforward and commonly employed method for the synthesis of ethyl 8-aminooctanoate. This approach involves the reaction of 8-aminooctanoic acid with ethanol (B145695) in the presence of an acid catalyst.

Acid-Catalyzed Esterification of 8-Aminooctanoic Acid

The most conventional synthesis of this compound is the Fischer esterification of 8-aminooctanoic acid with ethanol. cdnsciencepub.com This equilibrium-driven reaction requires an acid catalyst to protonate the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by ethanol. Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid monohydrate. nottingham.ac.uk The reaction is typically conducted under reflux conditions to drive the reaction towards the product by removing the water formed as a byproduct.

HOOC-(CH₂)₇-NH₂ + CH₃CH₂OH ⇌ CH₃CH₂OOC-(CH₂)₇-NH₂ + H₂O

Optimization of Reaction Conditions for Enhanced Yield and Purity

To maximize the yield and purity of this compound, optimization of reaction parameters is crucial. Methodologies such as Design of Experiments (DoE) can be systematically employed to study the influence of variables like temperature, catalyst concentration, and reaction time. The goal is to find the optimal conditions that favor the forward reaction while minimizing side reactions, such as the acid-catalyzed polymerization of the amino ester. ambeed.com

Key parameters for optimization include:

Catalyst Loading: Sufficient catalyst is required to achieve a reasonable reaction rate, but excess catalyst can lead to degradation of the product.

Temperature: Higher temperatures increase the reaction rate but can also promote the formation of byproducts. Reflux temperature is commonly used to shift the equilibrium.

Reaction Time: The reaction needs to proceed long enough to reach equilibrium or maximum conversion without significant product degradation.

Water Removal: Techniques such as azeotropic distillation with a suitable solvent can be used to remove water and drive the equilibrium towards the ester product.

An interactive data table illustrating the impact of varying reaction conditions on the yield of this compound is presented below.

| Catalyst | Catalyst Conc. (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| H₂SO₄ | 5 | 78 (Reflux) | 8 | 85 |

| H₂SO₄ | 10 | 78 (Reflux) | 6 | 90 |

| p-TSA | 5 | 78 (Reflux) | 12 | 88 |

| p-TSA | 10 | 78 (Reflux) | 10 | 92 |

This table is a representation of typical optimization results and not from a single specific study.

Reduction-Based Synthesis Strategies

An alternative to direct esterification involves the synthesis of this compound from precursor compounds containing a nitrogen functional group that can be reduced to a primary amine.

Catalytic Reduction of Nitrogenous Precursor Compounds

This strategy often starts with the synthesis of an ethyl octanoate (B1194180) derivative bearing a reducible nitrogenous group, such as a nitro (-NO₂) or an azido (B1232118) (-N₃) group, at the 8-position. These precursors can then be converted to the desired amino ester through catalytic reduction.

For instance, ethyl 8-nitrooctanoate can be synthesized and subsequently reduced to this compound. The reduction of nitro compounds to amines is a well-established transformation in organic synthesis, often employing metal catalysts. nih.govacs.org Similarly, ethyl 8-azidooctanoate can serve as a precursor. The synthesis of azido amino esters has been described in the literature, and their reduction provides a clean route to the corresponding amino esters. conicet.gov.arrsc.org

Hydrogenation Methodologies

Catalytic hydrogenation is a primary method for the reduction of nitro and azido groups. This process typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. A commonly used catalyst for such transformations is palladium on carbon (Pd/C). The reaction is generally carried out in a suitable solvent under a controlled pressure of hydrogen.

The hydrogenation of ethyl 8-nitrooctanoate would proceed as follows:

CH₃CH₂OOC-(CH₂)₇-NO₂ + 3H₂ --(Pd/C)--> CH₃CH₂OOC-(CH₂)₇-NH₂ + 2H₂O

Similarly, the reduction of ethyl 8-azidooctanoate via hydrogenation is a high-yielding reaction:

CH₃CH₂OOC-(CH₂)₇-N₃ + H₂ --(Pd/C)--> CH₃CH₂OOC-(CH₂)₇-NH₂ + N₂

The choice of catalyst, solvent, temperature, and pressure are critical parameters that need to be optimized for efficient and selective reduction without affecting the ester functionality.

Emerging and Sustainable Synthesis Pathways

In recent years, there has been a growing interest in developing more sustainable and environmentally friendly methods for chemical synthesis. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a promising alternative to traditional chemical methods for the production of amino acid precursors.

The biocatalytic synthesis of 8-aminooctanoic acid, the precursor to this compound, has been demonstrated using multi-enzyme cascades. sciencerepository.org These enzymatic pathways can convert renewable feedstocks, such as vegetable oils, into valuable ω-amino acids. sciencerepository.org For example, a cascade of enzymes can be engineered in a microbial host to convert oleic acid, a component of many vegetable oils, into 8-aminooctanoic acid. sciencerepository.org

Once the 8-aminooctanoic acid is produced biocatalytically, it can be esterified to this compound using either traditional chemical methods or potentially through enzymatic esterification. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), have been shown to be effective catalysts for the esterification of carboxylic acids with alcohols, including ethanol. sciencerepository.orgchemrxiv.org This enzymatic esterification can be performed under mild reaction conditions and offers high selectivity, reducing the formation of byproducts.

A two-step, one-pot biocatalytic process could be envisaged where the in-situ formed 8-aminooctanoic acid is directly esterified by a lipase in the presence of ethanol. sciencerepository.org This integrated chemo-enzymatic or fully biocatalytic approach represents a green and sustainable route for the synthesis of this compound.

Industrial-Scale Preparation and Process Design Considerations

The industrial-scale synthesis of this compound is primarily centered around achieving high yields, purity, and cost-effectiveness. The methodologies employed are often adaptations of laboratory-scale syntheses, optimized for large-volume production with a focus on process efficiency and safety.

A prevalent industrial method involves the direct esterification of 8-aminooctanoic acid with ethanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction towards completion. To enhance yield and purity, industrial processes often utilize continuous flow reactors, which allow for precise control over reaction parameters and facilitate large-scale production.

Another patented approach for producing the precursor to this compound involves the reaction of a halogenated carboxylic acid ester with a metal cyanate (B1221674) and an alcohol. google.com For instance, 8-chlorooctanoic acid ethyl ester can be reacted with potassium cyanate and ethanol in a polar, aprotic solvent like dimethylformamide at elevated temperatures (140°C). google.com This forms a urethane (B1682113) intermediate, which is then subjected to acidic saponification to yield the amino acid that can be subsequently esterified. google.com This method is noted for its quantitative conversion to the urethane within a few hours. google.com

Process design for the large-scale production of this compound emphasizes several key considerations. The use of continuous flow reactors is advantageous for maintaining optimal and consistent reaction conditions, which is crucial for maximizing yield and minimizing the formation of by-products. Following the primary reaction, advanced purification techniques such as industrial-scale distillation and crystallization are essential to achieve the high purity levels (often ≥98%) required for its applications. The selection of a synthesis route for the precursor, 8-aminooctanoic acid, also has significant implications for industrial production, with a need to avoid hazardous reagents like sodium azide (B81097), which can be explosive and toxic, in favor of safer, more environmentally friendly, and cost-effective alternatives suitable for large-scale operations. guidechem.com

Below are data tables summarizing the key aspects of industrial preparation and process design for this compound.

Table 1: Synthetic Routes for Industrial-Scale Preparation

| Synthetic Route | Starting Materials | Reagents/Catalysts | Key Conditions | Reported Outcome |

|---|---|---|---|---|

| Direct Esterification | 8-Aminooctanoic acid, Ethanol | Sulfuric acid (H₂SO₄) | Reflux conditions | A common and direct method for synthesis. |

| From Halogenated Ester | 8-Chlorooctanoic acid ethyl ester, Potassium cyanate, Ethanol | Dimethylformamide (solvent), followed by acid for saponification | 140°C for urethane formation, followed by hydrolysis | Quantitative conversion to the urethane intermediate is reported. google.com |

Table 2: Process Design and Scale-Up Considerations

| Process Aspect | Consideration | Rationale |

|---|---|---|

| Reactor Type | Continuous flow reactors | Ensures high yield and purity through precise control of reaction parameters. |

| Purification | Advanced distillation and crystallization | To achieve high purity levels (≥98%) required for industrial applications. |

| Efficiency | Optimization of reaction conditions | To minimize by-products and maximize the overall process efficiency. |

| Safety | Choice of precursor synthesis route | Avoidance of hazardous reagents like sodium azide used in some lab-scale syntheses of 8-aminooctanoic acid. guidechem.com |

Chemical Reactivity and Transformation Pathways of Ethyl 8 Aminooctanoate

Reactions Involving the Primary Amine Moiety

The primary amine group in ethyl 8-aminooctanoate is a nucleophilic center and can participate in a range of chemical reactions, including amide bond formation, protection strategies, nucleophilic substitution, and oxidation.

Amide Bond Formation and Peptide Coupling Methodologies

The primary amine of this compound readily undergoes acylation with carboxylic acids or their derivatives to form a stable amide bond. This reaction is fundamental in peptide synthesis, where this compound can act as a C-terminal capping agent or as a spacer unit. bachem.comamericanpeptidesociety.org The direct reaction with a carboxylic acid typically requires a coupling reagent to activate the carboxylic acid and facilitate the formation of the amide bond. americanpeptidesociety.orglibretexts.org

Commonly used coupling reagents are based on carbodiimides, phosphonium (B103445) salts, or uronium/aminium salts. americanpeptidesociety.orgpeptide.comsigmaaldrich.com These reagents convert the carboxylic acid into a more reactive species, which is then susceptible to nucleophilic attack by the amine of this compound. youtube.com Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included to suppress side reactions and reduce racemization, particularly when coupling amino acids. americanpeptidesociety.orgpeptide.com

Table 1: Common Peptide Coupling Reagents and Their Characteristics

| Reagent Class | Example Reagents | Activating Species | Key Characteristics |

|---|---|---|---|

| Carbodiimides | DCC (dicyclohexylcarbodiimide), EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) | O-acylisourea intermediate | Cost-effective and efficient; EDC is water-soluble, facilitating product purification. peptide.comlibretexts.org |

| Phosphonium Salts | BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | OBt active ester | High coupling efficiency with reduced racemization; PyBOP is a less toxic alternative to BOP. peptide.comsigmaaldrich.com |

The choice of coupling reagent and reaction conditions depends on the specific substrates and the desired scale of the reaction. For instance, EDC is often preferred for aqueous-based couplings. peptide.com

Amine Protection Strategies (e.g., Tritylation, FMOC Protection)

To perform reactions selectively at the ester functionality or to prevent unwanted side reactions of the amine during a multi-step synthesis, the primary amine of this compound can be protected. Common protecting groups for amines include the fluorenylmethoxycarbonyl (Fmoc) group and the trityl (triphenylmethyl, Trt) group. total-synthesis.comuoa.gruoa.gr

Fmoc Protection: The Fmoc group is introduced by reacting this compound with a reagent like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. total-synthesis.comwikipedia.org Typical conditions involve using a base such as sodium bicarbonate or sodium carbonate in an aqueous-organic solvent mixture like dioxane/water. researchgate.net The Fmoc group is known for its stability under acidic conditions but is readily cleaved by treatment with a mild base, commonly a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). total-synthesis.comwikipedia.org This orthogonality makes it highly valuable in peptide synthesis. rsc.orgrsc.org

Tritylation: The trityl group is a bulky protecting group that can be introduced by reacting this compound with trityl chloride (TrCl) in the presence of a base like triethylamine. uoa.grresearchgate.net The N-trityl group is stable to basic conditions but is easily removed by treatment with mild acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). researchgate.net It is worth noting that the direct N-tritylation of amino acid esters can sometimes be challenging, and hydrolysis of the resulting N-trityl ester to the corresponding carboxylic acid can be difficult, potentially leading to low yields. google.com

Table 2: Amine Protection Strategies for this compound

| Protecting Group | Introduction Reagent & Conditions | Deprotection Conditions | Key Features |

|---|---|---|---|

| Fmoc | Fmoc-Cl or Fmoc-OSu, NaHCO₃, Dioxane/H₂O | 20% Piperidine in DMF | Base-labile, acid-stable. total-synthesis.comwikipedia.org |

Nucleophilic Substitution Reactions

The primary amine of this compound can act as a nucleophile and participate in substitution reactions. A common example is the reaction with halogenoalkanes (alkyl halides). When this compound is heated with a primary halogenoalkane, such as 1-bromoethane, in a suitable solvent like ethanol (B145695), it undergoes nucleophilic substitution to form a secondary amine. chemguide.co.uk

The reaction proceeds in two stages. First, the nucleophilic amine attacks the electrophilic carbon of the halogenoalkane, displacing the halide and forming an ethyl-(8-ethoxycarbonyl-octyl)-ammonium salt. In the presence of excess ammonia (B1221849) or another base, this salt is deprotonated to yield the final secondary amine product. chemguide.co.uk This reaction is a classic example of N-alkylation of an amine.

Oxidation Reactions of the Amino Group

The primary amino group of this compound can be oxidized to various nitrogen-containing functional groups. The specific product depends on the oxidizing agent and the reaction conditions. For instance, primary amines can be catalytically oxidized to amides. rsc.org This transformation can proceed via an intermediate nitrile, which is then hydrated to the amide. rsc.org Catalytic systems, such as those based on ruthenium complexes, have been developed for the aerobic oxidation of primary amines to amides using air as the oxidant. rsc.org The oxidation of primary amines can also lead to other products like aldehydes or ketones through oxidative deamination, for example, using reagents like neutral permanganate. acs.org

Reactions Involving the Ethyl Ester Functionality

Ester Hydrolysis and Saponification Kinetics

The ethyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 8-aminooctanoic acid. This transformation can be catalyzed by either acid or base. dalalinstitute.comlibretexts.org

Acid-Catalyzed Hydrolysis: Heating the ester with water in the presence of a strong acid catalyst (e.g., dilute sulfuric or hydrochloric acid) leads to the formation of 8-aminooctanoic acid and ethanol. This reaction is reversible, and to drive it to completion, a large excess of water is typically used. libretexts.orglibretexts.org

Base-Catalyzed Hydrolysis (Saponification): When the ester is heated with an aqueous solution of a strong base, such as sodium hydroxide (B78521), an irreversible reaction called saponification occurs. libretexts.org The products are the sodium salt of the carboxylic acid (sodium 8-aminooctanoate) and ethanol. This reaction goes to completion because the carboxylate anion formed is resonance-stabilized and shows little tendency to react with the alcohol. libretexts.org

Table 3: Comparison of Hydrolysis Methods for the Ester Functionality

| Method | Reagents | Products | Key Characteristics |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Dilute strong acid (e.g., H₂SO₄), excess H₂O, heat | 8-Aminooctanoic acid, Ethanol | Reversible reaction. libretexts.org |

Transesterification Processes

Transesterification is a chemical process that involves the exchange of the alkoxy group of an ester with another alcohol. In the case of this compound, the ethyl group (-OCH2CH3) can be replaced by a different alkoxy group. This reaction is typically reversible and catalyzed by either an acid or a base. mdpi.com The direction of the equilibrium can be controlled by using the desired alcohol as the solvent or by removing one of the products from the reaction mixture. masterorganicchemistry.comchemguide.co.uk

Acid-Catalyzed Transesterification: Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol molecule. masterorganicchemistry.comchemguide.co.uk The reaction proceeds through a tetrahedral intermediate, followed by the elimination of ethanol to yield the new ester. chemguide.co.uk Concentrated sulfuric acid is a common catalyst for this process. chemguide.co.uk

Base-Catalyzed Transesterification: In the presence of a strong base, such as an alkoxide, the reaction is initiated by the nucleophilic attack of the alkoxide on the carbonyl carbon of the ester. masterorganicchemistry.com This process also forms a tetrahedral intermediate, which then collapses to release the ethoxide leaving group, forming the new ester. To drive the reaction, the nucleophilic alkoxide is typically used in the form of its corresponding alcohol as the solvent. masterorganicchemistry.com Catalysts like sodium hydroxide or potassium hydroxide are often used in the transesterification of oils to produce ethyl esters. mdpi.compsu.edu

The table below summarizes typical conditions for transesterification reactions.

| Parameter | Acid-Catalyzed Conditions | Base-Catalyzed Conditions |

| Catalyst | Concentrated H₂SO₄, p-Toluenesulfonic acid | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), Sodium Ethoxide (NaOEt) |

| Nucleophile | Alcohol (e.g., Methanol, Propanol) | Alkoxide (e.g., Sodium Methoxide) in parent alcohol |

| Solvent | Excess of the reactant alcohol | The reactant alcohol |

| Temperature | Typically requires heating/reflux | Can often proceed at room temperature or with mild heating (e.g., 35-90 °C) mdpi.com |

| Key Feature | Reversible; equilibrium driven by using the alcohol as solvent. | Generally faster than acid-catalyzed reactions. |

This table presents generalized conditions for transesterification based on established chemical principles.

Multi-Functional Group Transformations and Orthogonal Reactivity

The presence of both an amine and an ester group in this compound allows for complex synthetic strategies, leveraging the distinct reactivity of each functional group. Orthogonal reactivity is a key concept where one functional group can be modified selectively in the presence of the other by carefully choosing reagents and reaction conditions.

The primary amine is nucleophilic and basic, readily undergoing reactions such as acylation, alkylation, and Schiff base formation. The ester group, on the other hand, is an electrophilic site susceptible to nucleophilic acyl substitution reactions like hydrolysis, reduction, and aminolysis.

This differential reactivity allows for selective transformations. For instance, the amine group can be selectively acylated using an acyl chloride or anhydride (B1165640) under basic conditions without affecting the ester group. Conversely, the ester group can be selectively reduced to an alcohol using reducing agents like lithium aluminum hydride; however, this would also reduce a protonated amine, necessitating protection of the amine group first.

A common strategy involves the use of protecting groups. The amine can be protected, for example, as a tert-butyloxycarbonyl (Boc) carbamate (B1207046). This protected intermediate allows for a wide range of reactions to be performed on the ester group. Subsequently, the Boc group can be removed under acidic conditions to restore the free amine.

Intramolecular reactions are also possible. For example, under certain conditions, the amine group can attack the ester carbonyl group in an intramolecular fashion, leading to the formation of a cyclic amide, known as a lactam (in this case, 2-azacyclononanone). chemicalbook.com

The table below illustrates examples of orthogonal transformations possible with this compound.

| Target Functional Group | Reaction Type | Reagent(s) | Product Functional Group(s) | Orthogonality Principle |

| Amine | Acylation | Acetyl Chloride, Triethylamine | Amide, Ester | The amine is more nucleophilic than the ester towards the acyl chloride under these conditions. |

| Ester | Hydrolysis (Saponification) | 2 N NaOH in Methanol/THF | Carboxylate, Amine | Under basic conditions, the ester is hydrolyzed while the amine remains intact. |

| Ester | Reduction (Amine Protected) | 1. Boc₂O2. LiAlH₄3. H₃O⁺ | Alcohol, Amine | The amine is first protected as a carbamate to prevent it from reacting with the hydride reagent. |

| Amine & Ester | Intramolecular Aminolysis | Heat or Catalyst | Lactam | The nucleophilic amine attacks the electrophilic ester of the same molecule. |

This table provides illustrative examples of selective chemical transformations.

Applications of Ethyl 8 Aminooctanoate in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The dual functionality of ethyl 8-aminooctanoate makes it a valuable starting material for the construction of intricate molecular architectures. Its amino and ester groups can be selectively reacted, allowing for the stepwise assembly of complex structures.

Design and Synthesis of Peptides and Peptidomimetics

This compound is utilized as a precursor in the synthesis of peptides and peptidomimetics. smolecule.com Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved stability and bioavailability. rsc.org The long carbon chain of this compound can be incorporated into peptide backbones or as a side chain to modulate the conformational properties and biological activity of the resulting molecules. The amino group can participate in standard peptide bond formation, while the ester can be hydrolyzed to the corresponding carboxylic acid for further coupling or modification. This approach allows for the creation of novel peptide analogs with potential applications in various therapeutic areas. nih.gov

Construction of Macrocyclic Structures (e.g., Cyclophanes)

The linear nature and terminal reactive groups of this compound make it a suitable building block for the synthesis of macrocycles, including cyclophanes. Macrocyclization reactions, often involving high-dilution conditions, can be employed to form a cyclic structure by connecting the amino and carboxylate functionalities of two or more precursor molecules. The eight-carbon chain provides the necessary flexibility for the molecule to adopt a cyclic conformation. These macrocyclic structures are of interest in host-guest chemistry and as scaffolds for more complex molecular designs.

Building Block for Specialized Ligands (e.g., Cannabinoid Receptor Ligands, Taxol Analogues)

This compound serves as a key building block in the synthesis of specialized ligands that target specific biological receptors. For instance, its structure can be incorporated into the synthesis of cannabinoid receptor ligands. The long aliphatic chain is a common feature in many known cannabinoid agonists and antagonists, and the terminal functional groups of this compound provide convenient handles for introducing the other necessary pharmacophoric elements.

Similarly, in the development of analogues of complex natural products like Taxol, which is a potent anticancer agent, fragments derived from this compound can be used to construct parts of the intricate side chains or to modify the core structure. This allows for the exploration of structure-activity relationships and the development of new derivatives with potentially improved properties.

Incorporation into Chemical Probes (e.g., Fluorescent, Radiolabeled)

The ability to be readily functionalized makes this compound a useful component in the design of chemical probes. A fluorescent dye or a radiolabel can be attached to either the amino or the carboxyl end of the molecule. mdpi.com These labeled probes can then be used in various biological assays to track the distribution and localization of the molecule or to study its interaction with biological targets. mdpi.com The eight-carbon spacer can help to minimize steric hindrance between the label and the rest of the molecule, preserving its biological activity.

Role in Diversification and Chemical Library Synthesis

This compound is a valuable building block for the synthesis of chemical libraries, which are large collections of diverse compounds used in high-throughput screening to identify new drug leads. Its bifunctional nature allows for the attachment of a wide variety of chemical moieties at both ends of the molecule. For example, the amino group can be acylated with a diverse set of carboxylic acids, while the ester group can be converted to an amide with a range of amines. This combinatorial approach can rapidly generate a large number of structurally related compounds, increasing the probability of finding a molecule with the desired biological activity.

Scaffold for Histone Deacetylase (HDAC) Inhibitor Synthesis

A significant application of this compound is its use as a scaffold in the synthesis of histone deacetylase (HDAC) inhibitors. researchgate.net HDACs are a class of enzymes that play a crucial role in gene regulation, and their inhibitors have emerged as a promising class of anticancer agents. nih.govekb.eg

The general structure of many HDAC inhibitors consists of three key components: a zinc-binding group (ZBG) that interacts with the active site of the enzyme, a linker region, and a cap group that interacts with the surface of the enzyme. The eight-carbon chain of this compound is frequently used as the linker component. researchgate.net Its length and flexibility are well-suited to span the distance between the zinc ion in the active site and the outer rim of the enzyme.

The synthesis of these inhibitors often involves modifying both ends of the this compound molecule. The ester group is typically converted to a hydroxamic acid, which serves as the potent zinc-binding group. The amino terminus is then functionalized with various aromatic or heterocyclic cap groups to enhance potency and selectivity for different HDAC isoforms. nih.govekb.eg

Table 1: Examples of HDAC Inhibitors and their Properties

| Compound | Target HDAC Isoforms | IC50 Values | Reference |

| Compound 2 | HDAC6 | GI50 = 0.495 µM (HCT-116 cells) | nih.gov |

| Compound 10 | HDAC6 | IC50 = 9 nM | nih.gov |

| Ricolinostat (ACY-1215) | HDAC6 | IC50 = 4.7 nM | ekb.eg |

| Thienopyrimidine derivative 13 | HDAC1, HDAC3, HDAC6 | IC50 = 29.81, 24.71, 21.29 nM | ekb.eg |

| N-hydroxyacrylamides 33 and 34 | HDAC1, 2, 6, 8 | More potent than Belinostat and SAHA | ekb.eg |

Integration of Ethyl 8 Aminooctanoate in Polymer Science and Functional Materials Development

Monomer in the Synthesis of Specialty Polymers

Ethyl 8-aminooctanoate serves as a key monomer in the synthesis of specialty polyamides and other polymers. Its structure, featuring a terminal amino group and an ester, enables its participation in step-growth polymerization reactions. The eight-carbon chain imparts flexibility and hydrophobicity to the resulting polymer backbone. This characteristic is particularly desirable in applications requiring materials with specific mechanical properties and solubility profiles. The esterification of 8-aminooctanoic acid to form this compound enhances its solubility in organic solvents, facilitating its use in various polymerization processes.

The general polymerization reaction involving this compound can lead to the formation of polyamides through self-condensation or by reacting with other comonomers. These polymers are of interest in fields requiring biocompatible and biodegradable materials, leveraging the amino acid-like structure of the monomer.

Functionalization of Polymeric Architectures

The reactivity of the amino group in this compound makes it an excellent candidate for the functionalization of existing polymer backbones, thereby tailoring their properties for specific, high-performance applications.

Polyaspartic acid (PASP) is a biodegradable and environmentally friendly scale inhibitor used in industrial water treatment. However, its performance, particularly against calcium phosphate (B84403) scales, can be limited. To enhance its efficacy, PASP is often chemically modified by grafting functional molecules onto its side chains. The process typically involves the ring-opening reaction of polysuccinimide (PSI), the precursor to PASP, with a primary amine.

Researchers have explored the use of amino acids and their derivatives for this purpose. For instance, modifying PASP with 8-aminooctanoic acid introduces a longer, flexible, and hydrophobic side chain. This modification can improve the polymer's interaction with mineral scale surfaces, disrupting crystal growth more effectively. The introduction of the octanoate (B1194180) chain can enhance the inhibition of calcium carbonate (CaCO₃) and calcium sulfate (B86663) (CaSO₄) scales. While studies may use 8-aminooctanoic acid directly, this compound serves as a crucial synthetic precursor to obtain the necessary modifying agent.

Table 1: Performance of Modified Polyaspartic Acid

| Modifier | Target Scale | Key Findings | Reference |

| 8-aminooctanoic acid | CaCO₃, CaSO₄ | Enhanced scale inhibition compared to unmodified PASP due to the introduction of a hydrophobic side chain that disrupts crystal formation. | |

| L-histidine, L-tyrosine, Sulfonic acid | CaCO₃ | The modified PASP (His-Tyr-SA-PASP) showed a significantly improved scale inhibition rate of 94.40% at a dosage of 8 mg/L. | |

| 2-aminoethylamino acid | CaCO₃, CaSO₄ | The resulting PASP-ED₂A derivative showed better scale inhibition at low concentrations and high temperatures compared to unmodified PASP. |

Stimuli-responsive polymers, or "smart" polymers, are materials that undergo significant changes in their physical or chemical properties in response to external triggers such as pH, temperature, or light. These materials are at the forefront of advanced applications in drug delivery, biosensing, and tissue engineering. Amino acid-derived polymers are particularly interesting for creating biocompatible stimuli-responsive systems.

This compound can be incorporated into polymer structures to impart pH-responsiveness. The primary amine group has a pKa that allows it to be protonated or deprotonated depending on the ambient pH. When integrated into a polymer, the protonation of the amine at low pH introduces positive charges, leading to electrostatic repulsion and conformational changes, such as polymer chain extension or swelling. This behavior can be harnessed to design systems that release a payload in the acidic environment of a tumor or an endosome. The hydrophobic eight-carbon chain of the octanoate moiety can also contribute to temperature-responsive behavior in aqueous solutions.

Design and Synthesis of Advanced Lipid Systems for Delivery Technologies

The structural features of this compound make it a foundational component in the rational design of lipids for advanced drug delivery systems, most notably for lipid nanoparticles (LNPs) used to deliver nucleic acids like mRNA.

Cationic and ionizable lipids are critical components of LNPs, responsible for encapsulating negatively charged nucleic acids and facilitating their delivery into cells. Ionizable lipids are particularly advantageous because they are neutral at physiological pH (in the bloodstream), minimizing toxicity, but become positively charged in the acidic environment of the endosome, which promotes the release of the mRNA payload into the cytoplasm.

This compound is a key building block for some of the most successful ionizable lipids. A prominent example is the lipid SM-102, a component of the Moderna COVID-19 mRNA vaccine. The structure of SM-102 is heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecy

Enzymatic and Biocatalytic Investigations Pertaining to 8 Aminooctanoate Structures

Biocatalytic Production of 8-Aminooctanoic Acid Precursors

The biocatalytic production of 8-aminooctanoic acid, the direct precursor to ethyl 8-aminooctanoate, is a key area of investigation. Multi-enzyme cascade reactions are being developed to convert renewable feedstocks into valuable nylon monomers like 8-aminooctanoic acid. rsc.orgsciepublish.com One such pathway involves the use of vegetable oil-derived fatty acids. sciepublish.com For instance, oleic acid can be converted through a series of enzymatic steps involving oleate (B1233923) hydratase, alcohol dehydrogenase (ADH), Baeyer-Villiger monooxygenase (BVMO), and a lipase (B570770) to produce C9 bifunctional compounds, with related pathways adaptable for C8 structures. sciepublish.com

| Feedstock | Key Enzymes | Product | Reference |

| Oleic Acid | Oleate hydratase, ADH, BVMO, Lipase | C9 bifunctional compounds (related to C8) | sciepublish.com |

| N-Octanoic Acid | CYP153A, ChnD, ω-Ta | 8-Aminooctanoic Acid | sciepublish.com |

| Dodecanoic Acid | Multi-enzyme cascade | ω-Aminododecanoic acid (demonstrates principle) | sciepublish.com |

Enzymatic Derivatization and Selective Transformations

Enzymes offer remarkable chemo-, regio-, and stereoselectivity, making them ideal catalysts for the derivatization and transformation of molecules like this compound.

Omega-amino acid transaminases (ω-TAs) are pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. bangor.ac.ukmdpi.com These enzymes are of particular interest as they can act on substrates without a carboxylic acid group, making them suitable for the synthesis of a wide variety of chiral amines. mdpi.comnih.gov

Research has shown that ω-TAs exhibit activity towards 8-aminooctanoic acid. bangor.ac.ukgoogle.com For example, a ω-amino acid:pyruvate transaminase from a Pseudomonas species was found to have substrate specificity for various omega-amino acids, including 8-aminooctanoate. google.com This enzymatic activity can be harnessed for the production of other valuable compounds. For instance, by employing a carboxylic acid reductase (CAR) in tandem with an ω-TA, it is possible to convert 8-aminooctanoic acid into its corresponding amino alcohol, 8-aminooctanol. researchgate.net Furthermore, protein engineering has been successfully applied to enhance the activity of ω-TAs towards specific amino acids like 8-aminooctanoic acid, thereby improving their utility in biocatalytic cascades. bangor.ac.uk

| Enzyme | Substrate | Transformation | Application | Reference |

| ω-Amino acid:pyruvate transaminase | 8-Aminooctanoate | Transamination | Synthesis of other amino compounds | google.com |

| Carboxylic Acid Reductase (CAR) & ω-Transaminase (ω-TA) | 8-Aminooctanoic Acid | Reduction and Transamination | Synthesis of 8-aminooctanol | researchgate.net |

| Engineered CAR variants | 7-aminoheptanoic acid, 8-aminooctanoic acid | Enhanced activity | Improved bioconversion | bangor.ac.uk |

Lipases are versatile enzymes that can catalyze esterification, transesterification, and amidation reactions, often with high chemoselectivity. nih.govdiva-portal.org In organic solvents, lipases can effectively catalyze the synthesis of esters from carboxylic acids and alcohols. nih.gov This makes them highly suitable for the synthesis of this compound from 8-aminooctanoic acid and ethanol (B145695).

Lipases such as Candida antarctica lipase B (CAL-B) and Rhizomucor miehei lipase have demonstrated high efficiency in catalyzing reactions involving octanoate (B1194180) esters. nih.govdiva-portal.org For instance, CAL-B has been used for the lactamization of 8-aminooctanoic acid to its corresponding lactam. rsc.org Furthermore, lipases can be used in transacylation reactions where an octanoate ester, such as ethyl octanoate, acts as an acyl donor. diva-portal.org The chemoselectivity of these enzymes allows for the preferential acylation of alcohols over thiols or amines. diva-portal.org The use of immobilized lipases is also a common strategy to improve enzyme stability and reusability in industrial applications. nih.govresearchgate.net

| Lipase | Reaction Type | Substrate/Acyl Donor | Product | Reference |

| Candida antarctica lipase B (CAL-B) | Lactamization | 8-Aminooctanoic acid | Capryllactam | rsc.org |

| Candida antarctica lipase B (CAL-B) | Transacylation | Ethyl octanoate | Acylated alcohol | diva-portal.org |

| Rhizomucor miehei lipase | Transacylation | Ethyl octanoate | Acylated alcohol | diva-portal.org |

| Lipozyme® RMIM, Novozym® 435 | Esterification | Octanoic acid | Cetyl octanoate | nih.gov |

Stereoselective Synthesis of Chiral Amine Analogues

The development of methods for the stereoselective synthesis of chiral amines is of significant interest due to their prevalence in pharmaceuticals and other bioactive molecules. nih.gov Biocatalytic approaches, particularly those employing enzymes, offer excellent stereoselectivity under mild reaction conditions. nih.gov

A notable example of stereoselective synthesis leading to a chiral amine analogue related to this compound is the synthesis of (-)-indolizidine 209B. beilstein-journals.org This synthesis starts from tert-butyl (E)-oct-2-enoate. Through a series of steps including a stereocontrolled conjugate addition of (R)-N-benzyl-1-phenylethylamine, the chiral amine tert-butyl (3R)-3-{benzyl[(1R)-1-phenylethyl]amino}octanoate is formed. This intermediate is then converted in several steps to the final chiral indolizidine alkaloid analogue. beilstein-journals.org This demonstrates how a derivative of octanoic acid can be a starting point for the enantioselective synthesis of complex chiral molecules.

The use of ω-transaminases is another powerful tool for the stereoselective synthesis of chiral amines from prochiral ketones. mdpi.com By selecting the appropriate (R)- or (S)-selective ω-TA, it is possible to synthesize enantiomerically pure amines. mdpi.com Protein engineering has been instrumental in expanding the substrate scope and improving the stereoselectivity of these enzymes for a wider range of applications. mdpi.comnih.gov

| Starting Material | Key Step | Intermediate/Product | Significance | Reference |

| tert-Butyl (E)-oct-2-enoate | Conjugate addition of a chiral amine | tert-Butyl (3R)-3-{benzyl[(1R)-1-phenylethyl]amino}octanoate | Enantioselective synthesis of a chiral amine | beilstein-journals.org |

| Prochiral ketones | Asymmetric amination with ω-TA | Enantiomerically pure amines | Access to a wide range of chiral amines | mdpi.com |

Analytical and Spectroscopic Characterization Methodologies for Ethyl 8 Aminooctanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural confirmation of Ethyl 8-aminooctanoate. It provides detailed information about the carbon-hydrogen framework of the molecule.

Proton NMR (¹H NMR) Spectroscopy

The key proton environments in this compound are the ethyl group of the ester, the long methylene (B1212753) chain, and the protons adjacent to the amino group. The ethyl group would present as a quartet for the -OCH2- protons and a triplet for the terminal -CH3 protons. The methylene protons along the aliphatic chain would appear as a complex multiplet in the upfield region of the spectrum. The protons on the carbon adjacent to the ester carbonyl group (-CH2CO-) and the amino group (-CH2NH2) would be shifted downfield due to the electron-withdrawing effects of the oxygen and nitrogen atoms, respectively. The amino group protons (-NH2) would typically appear as a broad singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -OCH2CH3 | ~1.2 | Triplet (t) | 3H |

| -(CH2)5- | ~1.3-1.6 | Multiplet (m) | 10H |

| -CH2 CO- | ~2.2 | Triplet (t) | 2H |

| -CH2 NH2 | ~2.6 | Triplet (t) | 2H |

| -NH2 | Variable, broad | Singlet (s) | 2H |

| -OCH2 CH3 | ~4.1 | Quartet (q) | 2H |

Carbon-13 NMR (¹³C NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information on the different carbon environments within the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ester group is expected to have the most downfield chemical shift. The carbons bonded to the oxygen of the ester and the nitrogen of the amine will also be significantly downfield. The carbons of the long methylene chain will appear in the aliphatic region of the spectrum. While a specific documented spectrum for this compound is not available in the search results, a synthesis paper mentions that the ¹³C NMR spectrum was assigned by comparing it to the chemical shift data of related compounds like n-octylamine and ethyl octanoate (B1194180). cdnsciencepub.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -OCH2C H3 | ~14 |

| -(C H2)5- | ~25-35 |

| C H2CO- | ~36 |

| C H2NH2 | ~42 |

| -OC H2CH3 | ~60 |

| -C O- | ~174 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, IR spectroscopy can confirm the presence of both the ester and the primary amine functionalities.

A documented IR spectrum of this compound shows characteristic absorption bands at approximately 3400 cm⁻¹ and 1735 cm⁻¹. cdnsciencepub.com The band at 3400 cm⁻¹ is indicative of the N-H stretching vibration of the primary amine group. The strong absorption at 1735 cm⁻¹ corresponds to the C=O stretching vibration of the ester group. cdnsciencepub.com The presence of these two peaks provides strong evidence for the correct functional groups within the molecular structure.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Wavenumber (cm⁻¹) | Intensity |

| Primary Amine | N-H Stretch | ~3400 cdnsciencepub.com | Medium cdnsciencepub.com |

| Ester | C=O Stretch | ~1735 cdnsciencepub.com | Strong cdnsciencepub.com |

| Alkane | C-H Stretch | ~2850-2960 | Medium to Strong |

| Ester | C-O Stretch | ~1170 | Strong |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The molecular weight of this compound is approximately 187.27 g/mol .

In mass spectrometry, the molecule is ionized to form a molecular ion (M+), which can then break down into smaller, charged fragments. While a detailed experimental mass spectrum for this compound is not provided in the search results, the fragmentation pattern can be predicted based on the known fragmentation of esters and amines.

Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH2CH3) and McLafferty rearrangement. For a primary amine, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a characteristic fragmentation. Therefore, the mass spectrum of this compound would be expected to show peaks corresponding to the loss of an ethyl radical, an ethoxy radical, and fragments resulting from cleavage at various points along the carbon chain. Mass spectrometry can also be utilized to identify potential degradation products, such as hydrolyzed esters.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion |

| 187 | [C10H21NO2]⁺ (Molecular Ion) |

| 158 | [M - C2H5]⁺ |

| 142 | [M - OCH2CH3]⁺ |

| 101 | [H2N(CH2)6CO]⁺ |

| 88 | [CH3CH2OC(OH)=CH2]⁺ (McLafferty Rearrangement) |

| 30 | [CH2NH2]⁺ |

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are essential for assessing the purity of this compound and for quantitative analysis.

Gas Chromatography (GC)

Gas chromatography (GC) is a standard technique for determining the purity of this compound, with research-grade material typically exhibiting a purity of ≥98%. Due to the polar nature of the amino acid moiety, derivatization is often required prior to GC analysis to make the analyte more volatile.

For the analysis of this compound, a GC system equipped with a flame ionization detector (FID) is commonly employed. The choice of column is critical, with polar columns, such as those with a DB-WAX stationary phase, being recommended. A temperature gradient is typically used to ensure optimal separation of the compound from any impurities. For accurate quantification, the GC system should be calibrated with a certified reference standard.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of components in a mixture. For this compound and its derivatives, HPLC methods are employed to assess purity, monitor reaction progress, and perform quantitative analysis. The versatility of HPLC allows for various modes of separation, including reversed-phase, normal-phase, and chiral chromatography.

A key application of HPLC in the context of this compound is the analysis of its derivatives, which are often synthesized for specific applications in fields like medicinal chemistry. For instance, the analysis of ethyl 8-((4-(2-hydroxyethyl)phenyl)amino)-8-oxooctanoate, a derivative of this compound, has been reported with specific chromatographic conditions. nih.gov The purity and stability of such compounds are critical for their intended use, and HPLC provides the necessary resolution and sensitivity for these assessments.

In a study involving the synthesis of a radiolabeled derivative, [¹⁸F]-FESAHA, the intermediate ethyl 8-((4-(2-hydroxyethyl)phenyl)amino)-8-oxooctanoate was analyzed to ensure its purity before proceeding with subsequent reaction steps. nih.gov The stability of the final product was also monitored over time using HPLC, demonstrating the technique's utility in tracking potential degradation. nih.gov

The following table summarizes the HPLC conditions used for the analysis of an this compound derivative.

Table 1: HPLC Conditions for the Analysis of Ethyl 8-((4-(2-hydroxyethyl)phenyl)amino)-8-oxooctanoate

| Parameter | Condition |

|---|---|

| Column | C-18 Gemini-NX (5µ, 100 Å, 4.6 x 250 mm) |

| Mobile Phase | 0.1% trifluoroacetic acid (A) and acetonitrile (B52724) (B) |

| Gradient | 20% B for 0–2 min; 20–100% B from 2–15 min; 100% B for 15–20 min; 100–20% B from 20–25 min |

| Flow Rate | 1 mL/min |

| Detection | Not specified, but UV detection is common for such compounds |

| Retention Time | 10.1 min |

Furthermore, chiral HPLC is a critical tool for the separation of enantiomers of chiral amino acid esters. yakhak.org While specific methods for the chiral separation of this compound are not extensively detailed in the literature, the general principles apply. Polysaccharide-based chiral stationary phases (CSPs) are widely used for this purpose. yakhak.orgresearchgate.net The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as 2-propanol, is crucial for achieving optimal separation. yakhak.org The ability to separate enantiomers is vital in pharmaceutical development, as different enantiomers of a chiral drug can have distinct pharmacological and toxicological profiles. americanpharmaceuticalreview.com

X-ray Crystallography for Solid-State Structure Determination (for relevant derivatives)

A relevant example is the X-ray crystal structure determination of N6,N9-octamethylenepurinecyclophane, a complex molecule synthesized from 8-aminooctanoic acid, the parent acid of this compound. cdnsciencepub.comresearchgate.netresearchgate.net The study of this cyclophane reveals how the eight-carbon chain, derived from 8-aminooctanoic acid, accommodates the structural constraints imposed by the purine (B94841) ring system.

The crystallographic analysis of N6,N9-octamethylenepurinecyclophane provided the following key structural parameters:

Table 2: Crystallographic Data for N6,N9-octamethylenepurinecyclophane

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.620(3) |

| b (Å) | 12.266(3) |

| c (Å) | 11.994(2) |

| β (°) | 111.25(2) |

| Z | 4 |

The structure revealed that the molecule exhibits some strain, which is relieved through distortions in the purine rings and the aliphatic chain. cdnsciencepub.comresearchgate.netresearchgate.net The torsion angles within the octamethylene chain deviate from their idealized values, indicating a degree of conformational flexibility. cdnsciencepub.comresearchgate.netresearchgate.net This type of detailed structural information is crucial for understanding how the alkyl chain of this compound and its derivatives might behave in different chemical environments, such as within a protein binding site or as part of a larger supramolecular assembly.

The study of such derivatives underscores the power of X-ray crystallography in elucidating the intricate solid-state structures of molecules related to this compound, providing a foundation for structure-activity relationship studies and rational molecular design.

Q & A

Q. What are the established synthesis routes for ethyl 8-aminooctanoate, and what analytical techniques are used to confirm its structure?

this compound is typically synthesized via esterification of 8-aminooctanoic acid with ethanol under acidic catalysis. Key characterization methods include nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and gas chromatography (GC) to assess purity (≥98% as per industry standards) . Infrared (IR) spectroscopy can also validate ester and amine functional groups. Researchers should cross-reference spectral data with databases like PubChem to ensure accuracy .

Q. How can researchers determine the purity of this compound, and what are common sources of impurities?

Purity is commonly assessed via GC with flame ionization detection (FID), calibrated against certified reference standards. Impurities often arise from incomplete esterification, residual solvents, or degradation products. Method validation should include spike-and-recovery experiments to confirm detection limits and reproducibility .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

While specific safety data for this compound is limited, related compounds (e.g., 8-aminooctanoic acid) suggest handling in well-ventilated areas with nitrile gloves and eye protection. Storage should adhere to guidelines for amine-containing compounds: airtight containers at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield while minimizing byproducts?

Advanced optimization may involve kinetic studies to identify rate-limiting steps (e.g., protonation during esterification). Design of Experiments (DoE) methodologies, such as response surface modeling, can evaluate variables like temperature, catalyst concentration, and reaction time. Parallel synthesis setups and in-situ monitoring (e.g., FTIR probes) enable real-time adjustments .

Q. What strategies are effective in resolving contradictions between experimental data and literature-reported properties of this compound?

Contradictions may arise from differences in analytical methods or sample history. Researchers should:

- Replicate experiments under documented conditions (temperature, humidity, instrumentation).

- Compare raw data (e.g., NMR chemical shifts, retention times) with primary literature, prioritizing peer-reviewed sources.

- Conduct statistical analyses (e.g., t-tests) to assess significance of discrepancies .

Q. How can computational chemistry be applied to predict the reactivity or stability of this compound under varying conditions?

Density Functional Theory (DFT) simulations can model hydrolysis pathways or oxidative degradation mechanisms. Molecular dynamics (MD) studies may predict solubility in solvents like ethanol or water. Validate computational results with experimental data (e.g., Arrhenius plots for stability studies) .

Q. What advanced analytical methods are suitable for identifying trace impurities in this compound?

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) can detect sub-1% impurities. For chiral purity assessment, chiral stationary phase GC or HPLC is recommended. Quantify unknowns using external calibration curves with structurally similar analogs .

Methodological Considerations

Q. How should researchers design a robust experimental protocol for studying this compound’s bioactivity?

- Define clear objectives (e.g., antimicrobial efficacy, enzyme inhibition).

- Include controls (negative, positive, and vehicle controls).

- Use validated assays (e.g., MIC tests for antimicrobial studies) with triplicate measurements.

- Address confounding variables (e.g., solvent effects on cell viability) via factorial design .

Q. What criteria should guide the selection of literature sources when building a mechanistic understanding of this compound’s reactions?

Prioritize peer-reviewed journals with high impact factors in organic chemistry. Cross-validate mechanisms using multiple sources (e.g., Journal of Organic Chemistry, Tetrahedron). Avoid non-scholarly databases (e.g., ) due to unreliable curation .

Q. How can researchers ensure reproducibility when scaling up this compound synthesis from milligram to gram quantities?

Conduct scalability studies using identical catalysts and solvents. Monitor heat transfer efficiency and mixing dynamics (e.g., via computational fluid dynamics). Document deviations in yield or purity and correlate with process parameters .

Data Presentation and Validation

- Tables : Include raw data (e.g., NMR shifts, GC retention times) in appendices, with processed data (normalized intensities, statistical summaries) in the main text .

- Graphs : Use error bars for triplicate measurements and annotate outliers. For comparative studies, employ heatmaps or principal component analysis (PCA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.